molecular formula C11H14O2 B1581745 Methyl 2,4,6-trimethylbenzoate CAS No. 2282-84-0

Methyl 2,4,6-trimethylbenzoate

Cat. No.: B1581745
CAS No.: 2282-84-0
M. Wt: 178.23 g/mol
InChI Key: PXLABDTXHJPRRH-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C11H14O2. It is a methyl ester derivative of 2,4,6-trimethylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Mechanism of Action

Target of Action

Methyl 2,4,6-trimethylbenzoate is an organic compound that primarily targets the hydroxide ion in a biochemical reaction . The hydroxide ion plays a crucial role in the hydrolysis of esters, a common reaction in organic chemistry .

Mode of Action

The interaction of this compound with its target involves a unique hydrolysis mechanism. In a typical reaction of a hydroxide ion with a methyl ester, the hydroxide attacks the carbonyl carbon of the ester, resulting in the elimination of methoxide . Given the basic conditions, the carboxylic acid formed immediately deprotonates to a carboxylate, and the methoxide is protonated to methanol . This compound undergoes an alternative mechanism where the hydroxide attacks the methyl carbon in an s n 2 reaction, directly yielding the carboxylate and methanol products .

Biochemical Pathways

The hydrolysis of this compound affects the ester hydrolysis pathway. This pathway is crucial in various biochemical processes, including the metabolism of lipids and proteins. The downstream effects of this pathway include the production of carboxylates and alcohols, which are essential components in various metabolic processes .

Pharmacokinetics

Based on its chemical properties, it can be inferred that it has a molecular weight of 17823 , a density of 1.011±0.06 g/cm3 (Predicted) , and a boiling point of 114.8-115.2 °C (Press: 7-7.5 Torr) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The result of the action of this compound is the production of carboxylate and methanol . These products can participate in various biochemical reactions, contributing to the overall metabolic processes in the body.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, the hydrolysis reaction it undergoes is favored under basic conditions . Additionally, its stability and efficacy can be affected by storage conditions. It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Biochemical Analysis

Biochemical Properties

Methyl 2,4,6-trimethylbenzoate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses. This modulation can lead to changes in cellular metabolism, including alterations in the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group. This inhibition can result in decreased metabolism of other substrates by these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies. These effects are likely due to the compound’s interaction with liver enzymes and subsequent disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the levels of other metabolites in the body, potentially leading to metabolic imbalances .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethylbenzoate can be synthesized through the esterification of 2,4,6-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2,4,6-trimethylbenzoate has several applications in scientific research:

Comparison with Similar Compounds

    2,4,6-trimethylbenzoic acid: The parent acid of methyl 2,4,6-trimethylbenzoate.

    Methyl benzoate: A simpler ester with a single methyl group on the benzene ring.

    2,4,6-trimethylbenzyl alcohol: The reduced form of this compound

Uniqueness: this compound is unique due to the presence of three methyl groups on the benzene ring, which significantly affects its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

methyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-5-8(2)10(9(3)6-7)11(12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLABDTXHJPRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334215
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2282-84-0
Record name Methyl 2,4,6-trimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethylbenzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the alkaline hydrolysis of Methyl 2,4,6-trimethylbenzoate unique?

A: this compound, a sterically hindered ester, exhibits an unusual hydrolysis mechanism in alkaline conditions. Unlike most esters that undergo acyl-oxygen fission, this compound predominantly cleaves via alkyl-oxygen fission, also known as the BAL2 mechanism []. This unusual behavior is attributed to the steric hindrance imposed by the three methyl groups surrounding the ester functionality.

Q2: Can this compound be selectively hydrolyzed or decarboxylated?

A2: Yes, research suggests that both selective hydrolysis and decarboxylation of this compound are achievable by manipulating reaction conditions. Under high-temperature (200-300°C), solvent-free conditions, this compound can undergo:

  • Selective hydrolysis: Achieved in slightly alkaline solutions (2% KOH) [].
  • Decarboxylation: Favored at higher temperatures in water [].

Q3: What are the potential applications of this compound depolymerization?

A: Research demonstrates that this compound can be obtained through the depolymerization of lignin, a complex polymer found in plant cell walls []. Notably, this compound was identified as one of the major phenolic compounds resulting from rice straw lignin depolymerization using sub-supercritical ethanol []. This finding suggests potential applications of this technology in:

    Q4: Are there analytical methods to monitor the production and utilization of this compound?

    A4: Yes, various analytical techniques can be employed to characterize and quantify this compound, including:

    • Gas chromatography-mass spectrometry (GC-MS): This technique allows for the identification and quantification of this compound within a complex mixture of compounds, as demonstrated in the analysis of lignin depolymerization products [].
    • Fourier-transform infrared (FTIR) spectroscopy: FTIR can be utilized to analyze structural changes in compounds derived from or reacting with this compound, providing insights into reaction mechanisms and product formation [].

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